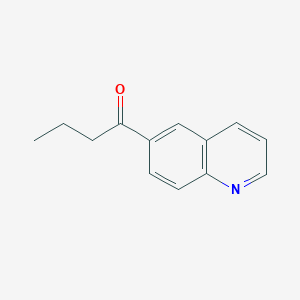

1-Quinolin-6-yl-butan-1-one

Description

Properties

IUPAC Name |

1-quinolin-6-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-4-13(15)11-6-7-12-10(9-11)5-3-8-14-12/h3,5-9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOYHSSJZOFZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Quinolin-6-yl)butan-1-one: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. This guide focuses on a specific derivative, 1-(Quinolin-6-yl)butan-1-one , providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, and a detailed breakdown of the analytical techniques required for its structural confirmation and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel quinoline-based compounds.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 1-(quinolin-6-yl)butan-1-one . This nomenclature precisely describes a butyryl group attached to the C6 position of the quinoline ring system.

Molecular Formula: C₁₃H₁₃NO

Molecular Weight: 199.25 g/mol

Chemical Structure:

The structure consists of a quinoline bicyclic heteroaromatic system where a butan-1-one substituent is attached at the 6th position of the benzene ring portion of the quinoline.

Synthesis of 1-(Quinolin-6-yl)butan-1-one

A plausible and efficient method for the synthesis of 1-(quinolin-6-yl)butan-1-one is the Friedel-Crafts acylation of quinoline. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the substitution is directed to the benzene ring of the quinoline, primarily at the C6 and C8 positions.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating quinoline with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Quinoline + Butanoyl Chloride --(AlCl₃)--> 1-(Quinolin-6-yl)butan-1-one + 1-(Quinolin-8-yl)butan-1-one + HCl

It is important to note that this reaction will likely yield a mixture of the 6- and 8-substituted isomers, which will necessitate purification, typically via column chromatography.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

Quinoline

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add butanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.

-

Addition of Quinoline: Dissolve quinoline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of 1M HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 6- and 8-isomers and other impurities.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a dry apparatus is critical as Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Controlled Addition at 0 °C: The initial stages of the reaction are exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent unwanted side reactions.

-

Acidic Work-up: The acidic quench is necessary to break down the aluminum-ketone complex formed during the reaction, liberating the ketone product.

-

Chromatographic Purification: The directing effects of the quinoline ring are not perfectly selective, leading to a mixture of isomers. Column chromatography is a standard and effective method for separating these closely related compounds based on their differential polarity.

Structural Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-(quinolin-6-yl)butan-1-one. The following spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Region (δ 7.0-9.0 ppm): The seven protons on the quinoline ring will appear in this region as a series of doublets, triplets, and doublets of doublets, characteristic of the quinoline ring system. The specific coupling patterns and chemical shifts will confirm the 6-substitution pattern.

-

Aliphatic Region (δ 1.0-3.5 ppm):

-

A triplet around δ 3.0-3.5 ppm, integrating to 2H, corresponding to the -CH₂- group adjacent to the carbonyl.

-

A multiplet (sextet) around δ 1.7-2.0 ppm, integrating to 2H, for the internal -CH₂- group of the butyl chain.

-

A triplet around δ 1.0-1.2 ppm, integrating to 3H, for the terminal methyl (-CH₃) group.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm, is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons: Nine signals will be present in the aromatic region (δ 120-155 ppm) corresponding to the carbons of the quinoline ring.

-

Aliphatic Carbons: Three signals will appear in the upfield region (δ 10-40 ppm) for the three distinct carbon environments in the butyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 199, corresponding to the molecular weight of 1-(quinolin-6-yl)butan-1-one.

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of alkyl fragments from the butyl chain. A significant peak would be expected at m/z = 156, corresponding to the [M - C₃H₇]⁺ ion (loss of a propyl radical), representing the stable quinolinoyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone.

-

C-H Stretches (Aromatic): Absorption bands above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the quinoline ring.

-

C-H Stretches (Aliphatic): Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the butyl chain.

-

C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic carbon-carbon and carbon-nitrogen stretching vibrations within the quinoline ring.

Potential Applications and Research Directions

While specific biological data for 1-(quinolin-6-yl)butan-1-one is not extensively documented, the broader class of quinoline derivatives has demonstrated a wide range of pharmacological activities. This suggests that 1-(quinolin-6-yl)butan-1-one could be a valuable lead compound or intermediate for the development of novel therapeutic agents.

-

Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent activity against various bacterial and fungal strains[1]. The introduction of a lipophilic butyl ketone chain could enhance membrane permeability and interaction with microbial targets.

-

Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. These compounds often act by inhibiting key enzymes involved in cell proliferation and survival. 1-(Quinolin-6-yl)butan-1-one could serve as a precursor for more complex molecules with potential antiproliferative activity.

-

Antimalarial Drugs: Quinoline is the core structure of several antimalarial drugs, including chloroquine and quinine. Research into new quinoline derivatives continues to be a priority in the fight against malaria.

Further research on 1-(quinolin-6-yl)butan-1-one would involve its synthesis and purification, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo screening assays.

Conclusion

This technical guide provides a detailed overview of 1-(quinolin-6-yl)butan-1-one, including its IUPAC name, structure, a robust synthetic protocol, and the necessary analytical methods for its characterization. The information presented herein is intended to empower researchers to synthesize and investigate this and related quinoline derivatives, paving the way for new discoveries in drug development and materials science.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 1-(Quinolin-6-yl)butan-1-one.

References

-

O'Donnell, F., Smyth, T. J., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. [Link]

Sources

Quantum Mechanical Profiling of Quinoline Scaffolds: From Electronic Structure to Drug Design

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. However, the rational design of new derivatives requires more than structural intuition; it demands a rigorous understanding of electronic distribution, frontier orbitals, and reactivity indices.

This technical guide provides a standardized, self-validating computational protocol for analyzing quinoline derivatives. It moves beyond basic geometry optimization to advanced reactivity descriptors (Fukui functions, NBO analysis) that directly inform Structure-Activity Relationship (SAR) studies.

Part 1: Theoretical Framework & Causality[1]

Why Quantum Mechanics for Quinolines?

In drug development, the biological activity of a quinoline derivative is governed by its ability to interact with a target protein (e.g., PfDHFR in malaria or EGFR in cancer). These interactions are fundamentally electrostatic and orbital-controlled.[1]

-

The Nitrogen Lone Pair: The pyridine nitrogen (N1) is a critical hydrogen bond acceptor. QM calculations quantify the electron density availability at this site, predicting binding affinity.[1]

-

Aromaticity & Stacking: The planar nature of quinoline allows for

- -

Metabolic Stability: Fukui functions predict sites susceptible to cytochrome P450 oxidation, allowing medicinal chemists to block "soft spots" (metabolic hotspots) with halogens or methyl groups.[1]

The Logic of Descriptor Selection

| Descriptor | Causality in Drug Design |

| HOMO Energy ( | Measures electron-donating ability.[2] High |

| LUMO Energy ( | Measures electron-accepting ability.[1][2] Critical for charge-transfer complexes.[1] |

| Band Gap ( | |

| Dipole Moment ( | Predicts solubility and transport across lipid bilayers.[1] |

| MEP Surface | Visualizes "lock-and-key" electrostatic complementarity with the protein binding pocket. |

Part 2: Computational Methodology (The Protocol)

This section outlines a Tiered Protocol : Tier 1 for rapid screening of libraries, and Tier 2 for high-precision publication-quality data.

Software & Hardware Requirements

-

Primary Engine: Gaussian 16 (or ORCA 5.0 for open-source alternatives).[1]

-

Visualization: GaussView 6.0 or ChemCraft.[1]

-

Hardware: Minimum 16 cores, 64GB RAM for Tier 2 calculations.[1]

Tier 1: Rapid Screening Protocol (Geometry Optimization)

Use this for filtering libraries of 100+ derivatives.[1]

-

Functional: B3LYP (Standard hybrid functional).[1]

-

Basis Set: 6-31G(d,p) (Cost-effective, adequate for geometry).

-

Solvation: Gas phase (sufficient for relative conformational energy).[1]

Tier 2: High-Accuracy Protocol (Electronic Properties)

Mandatory for publication and detailed SAR.

-

Functional: wB97X-D (Includes dispersion corrections, critical for

-stacking systems like quinoline) or M06-2X .[1] -

Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions to capture lone pair interactions).

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) or DMSO.[1]

Self-Validating Steps (Quality Control)

-

Frequency Check: After optimization, run a frequency calculation. Result must have ZERO imaginary frequencies. (One imaginary frequency indicates a transition state, not a stable minimum).[1]

-

Spin Contamination: For open-shell systems (radicals), check

.[1] Deviation from

Part 3: Step-by-Step Workflow

Figure 1: The standard computational workflow for quinoline derivatives, ensuring geometric stability before expensive electronic property calculations.

Part 4: Data Interpretation & Reactivity Indices

Global Reactivity Descriptors

Once the energies of the HOMO (

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | Energy required to remove an electron. Lower | |

| Electron Affinity (A) | Energy released when adding an electron. | |

| Chemical Hardness ( | Resistance to charge transfer.[1][2] Hard molecules (high | |

| Electrophilicity Index ( | Propensity to accept electrons.[1] High |

Molecular Electrostatic Potential (MEP) Mapping

Protocol:

-

Generate the Total Electron Density surface (isovalue = 0.0004 a.u.).[1]

-

Map the Electrostatic Potential onto this density.[1]

-

Color Code:

Application: If designing a kinase inhibitor, the "Blue" regions of the drug must align with the "Red" (negative) regions of the protein's ATP-binding pocket.

Fukui Functions (Local Reactivity)

To predict exactly which atom will react, use Fukui functions.[1]

- : Reactivity toward electrophiles (where the drug attacks).

- : Reactivity toward nucleophiles (where the drug is attacked/metabolized).[1]

Calculation Strategy: Perform single-point energy calculations on the optimized geometry for:

Then calculate condensed Fukui indices using Multiwfn or NBO analysis.[1]

Part 5: Integration with Drug Design (QSAR)

The QM descriptors derived above are not the endpoint; they are inputs for QSAR (Quantitative Structure-Activity Relationship) models.

Figure 2: Mapping QM descriptors to pharmaceutical outcomes. Note how different electronic properties inform distinct stages of the drug development pipeline.

Case Study: 8-Hydroxyquinoline Derivatives

In the development of antifungal agents, QM studies revealed that the HOMO-LUMO gap of 8-hydroxyquinoline derivatives correlated linearly with their antifungal activity.

-

Observation: Derivatives with electron-withdrawing groups (Cl, NO2) at the C5 position lowered the

, increasing the electrophilicity index ( -

Result: Higher

values correlated with increased potency, suggesting the mechanism involved charge transfer to the fungal biological target.

References

-

Gaussian 16 User Reference. Gaussian, Inc.[1] Standard protocol for DFT optimization and frequency analysis.[1][Link]

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide.[1] Molecular Physics. (Validating the choice of wB97X-D). [Link]

-

Prabavathi, N., et al. (2013). Spectroscopic (FT-IR, FT-Raman), HOMO-LUMO, NBO and molecular electrostatic potential investigation on quinoline-2-carboxylic acid.[1] Spectrochimica Acta Part A. (Case study on Quinoline descriptors). [Link]

-

Dennington, R., Keith, T., & Millam, J. GaussView, Version 6.[1] Semichem Inc. [Link][1]

-

Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.[1] Journal of Computational Chemistry. (Tool for Fukui function calculation). [Link]

Sources

A Strategic Approach to Unveiling the Bioactivity of 1-Quinolin-6-yl-butan-1-one: An In-Depth Technical Guide

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its inherent chemical versatility and ability to interact with a multitude of biological targets have rendered it a "privileged scaffold" in drug discovery.[3][4] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[2][5][6][7][8] This rich history of therapeutic success provides a compelling rationale for the systematic investigation of novel quinoline-containing compounds. This guide outlines a comprehensive and logically tiered strategy for the initial bioactivity screening of a novel entity, 1-Quinolin-6-yl-butan-1-one, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of self-validating protocols and causal-driven experimental choices to ensure the generation of robust and interpretable data.

Part 1: The Initial Screening Cascade - A Multi-Tiered Approach to Bioactivity Profiling

The initial exploration of a novel chemical entity's bioactivity is a critical phase in the drug discovery process.[9][10] A well-designed screening cascade maximizes the information gleaned from a limited supply of the compound while efficiently prioritizing promising candidates. For 1-Quinolin-6-yl-butan-1-one, we propose a three-tiered approach, commencing with a broad assessment of cytotoxicity, followed by more focused mechanistic and target-based assays, and culminating in a preliminary evaluation of its drug-like properties.

Caption: A tiered approach for the initial bioactivity screening of 1-Quinolin-6-yl-butan-1-one.

Tier 1: Primary Screening - Broad-Spectrum Cytotoxicity

Given the prevalence of anticancer activity among quinoline derivatives, a logical first step is to assess the cytotoxic potential of 1-Quinolin-6-yl-butan-1-one across a diverse panel of human cancer cell lines.[11][12] This approach provides a broad, unbiased view of its potential as an antiproliferative agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate)) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: 1-Quinolin-6-yl-butan-1-one is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of 1-Quinolin-6-yl-butan-1-one |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 8.7 |

| HCT116 | Colon Cancer | > 100 |

| PC-3 | Prostate Cancer | 5.4 |

Part 2: Tier 2 - Mechanistic Elucidation

Should the primary screen reveal significant cytotoxic activity, the subsequent steps are aimed at understanding the underlying mechanism of action.[10] This involves differentiating between apoptosis and necrosis, investigating effects on the cell cycle, and identifying potential molecular targets.

Apoptosis vs. Necrosis Determination

A critical step is to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.

-

Cell Treatment: Based on the IC50 values from the primary screen, treat the most sensitive cell line (e.g., PC-3) with 1x and 2x the IC50 concentration of 1-Quinolin-6-yl-butan-1-one for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are undergoing early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

To determine if the compound's antiproliferative effects are due to cell cycle arrest, flow cytometric analysis of DNA content is performed.

-

Cell Treatment: Treat the sensitive cell line with the IC50 concentration of the compound for 24 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells. An accumulation of cells in a particular phase (G1, S, or G2/M) indicates cell cycle arrest.

Target-Based Enzymatic Assays

Many quinoline derivatives exert their anticancer effects by inhibiting kinases.[6] If the observed phenotype (e.g., G2/M arrest) is consistent with the inhibition of a particular kinase family (e.g., CDKs, Aurora kinases), a direct enzymatic assay is warranted.[15][16]

Caption: Workflow for a target-based kinase inhibition assay.

-

Assay Setup: In a 96-well plate, combine the recombinant human CDK1/Cyclin B enzyme, a specific peptide substrate, and ATP.

-

Compound Addition: Add varying concentrations of 1-Quinolin-6-yl-butan-1-one.

-

Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a specified time.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, fluorescent antibody).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Part 3: Tier 3 - Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify potential liabilities that could hinder later development.[17][18]

Metabolic Stability

The stability of a compound in the presence of metabolic enzymes is a key determinant of its in vivo half-life.

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and the test compound in a phosphate buffer.

-

Time-Course Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[19]

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Permeability

A compound's ability to cross biological membranes is fundamental to its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[20]

-

Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane. The wells of a corresponding 96-well acceptor plate are filled with buffer.

-

Compound Addition: The test compound is added to the wells of the filter (donor) plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for several hours.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured (e.g., by UV-Vis spectroscopy or LC-MS/MS).

-

Permeability Calculation: The effective permeability (Pe) is calculated.

Preliminary Toxicity

Early assessment of potential cardiotoxicity (hERG inhibition) and drug-drug interaction potential (CYP450 inhibition) is essential.[21]

| Assay | Parameter | Hypothetical Result for 1-Quinolin-6-yl-butan-1-one | Interpretation |

| Metabolic Stability | t1/2 in HLM (min) | 45 | Moderate stability |

| Permeability | Pe (10^-6 cm/s) | 8.5 | High permeability |

| Cardiotoxicity | hERG IC50 (µM) | > 30 | Low risk of cardiotoxicity |

| CYP Inhibition | IC50 for major isoforms (µM) | > 25 | Low risk of drug-drug interactions |

Conclusion and Future Directions

This in-depth technical guide provides a structured and scientifically rigorous framework for the initial bioactivity screening of 1-Quinolin-6-yl-butan-1-one. By systematically progressing from broad phenotypic screening to more defined mechanistic and ADME/Tox studies, researchers can efficiently identify and characterize the therapeutic potential of this novel quinoline derivative. The data generated from this cascade will form a solid foundation for subsequent lead optimization, in vivo efficacy studies, and further preclinical development. The multifaceted nature of the quinoline scaffold suggests that a wide array of biological activities may be uncovered, underscoring the importance of a comprehensive and adaptable screening strategy.[5][7][22]

References

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. Ingenta Connect. Available at: [Link]

-

Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

-

Investigating biological activity spectrum for novel quinoline analogues. PubMed. Available at: [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. PMC. Available at: [Link]

-

An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]

-

Time-critical early ADME characterization. Admescope. Available at: [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

-

Pharmacological screening of new chemical entities in human subjects and methods of data handling. PubMed. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

Pharmacological screening: The drug discovery. IT Medical Team. Available at: [Link]

-

Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. PMC. Available at: [Link]

-

Bioactivity Testing for Medical Implants. MO SCI. Available at: [Link]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. Available at: [Link]

-

Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available at: [Link]

-

Cytotoxicity Assays | Life Science Applications. Enzo Life Sciences. Available at: [Link]

-

Bioassays for Bioactivity Screening. ResearchGate. Available at: [Link]

-

Screening for human ADME/Tox Drug properties in Drug discovery. ResearchGate. Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

-

Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI. Available at: [Link]

-

Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. Available at: [Link]

-

(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. Available at: [Link]

-

What ADME tests should be conducted for preclinical studies?. Frontage Laboratories. Available at: [Link]

-

Drug Discovery with Novel Chemical Libraries. Longdom Publishing. Available at: [Link]

-

quinolinones with cardiac stimulant activity. 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. PubMed. Available at: [Link]

-

Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. MDPI. Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

-

On the in Vitro Biocompatibility Testing of Bioactive Glasses. PMC. Available at: [Link]

-

Enzyme Inhibition Studies. BioIVT. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. bioivt.com [bioivt.com]

- 22. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline Compounds

Foreword: The Enduring Legacy and Therapeutic Promise of the Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its inherent structural features, including the nitrogen atom and planar aromatic system, facilitate a multitude of interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This versatility has rendered quinoline and its derivatives a "privileged structure," leading to the development of a wide array of clinically significant drugs with diverse pharmacological activities.[2][3] From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the quinoline core continues to be an invaluable template for drug discovery and development.[4][5]

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of quinoline compounds across key therapeutic areas. By dissecting the influence of substituent placement and nature on biological activity, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights necessary to rationally design the next generation of quinoline-based therapeutics. We will delve into the mechanistic underpinnings of their actions, present quantitative data to illustrate SAR principles, and provide exemplary experimental protocols for their evaluation.

The Quinoline Core: A Foundation for Diverse Biological Activities

The quinoline ring system is a versatile scaffold that can be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[6][7] The numbering of the quinoline ring is crucial for understanding and discussing SAR.

Figure 1: Numbering of the quinoline scaffold.

The diverse biological activities of quinoline derivatives, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties, underscore the importance of this scaffold in medicinal chemistry.[3][8][9] The specific activity is largely dictated by the nature and position of substituents on the quinoline ring.[7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[10][11] These mechanisms include the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[12][13][14]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription, making them attractive targets for cancer therapy.[12] Certain quinoline derivatives function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[13]

A detailed SAR analysis of quinoline-based topoisomerase inhibitors often reveals that:

-

Substitution at the 4-position: Introduction of an alkoxy group at the 4-position can enhance topoisomerase I inhibitory activity.

-

Aryl substitution at the 2-position: The presence of an aryl group at the 2-position is often crucial for potent anticancer activity. Para-substituted aryl groups, in particular, have shown promising results.[14]

Protein Kinase Inhibition

Protein kinases play a pivotal role in cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.[12] Quinoline-based compounds have been developed as potent inhibitors of various kinases, including EGFR and PI3K/AKT.[12]

Key SAR insights for quinoline-based kinase inhibitors include:

-

Amino group at the 4-position: An amino linkage at this position is a common feature in many EGFR inhibitors.

-

Substituents on the 6- and 7-positions: Modifications at these positions can significantly impact the selectivity and potency of kinase inhibition. For instance, a 6-(5-amino-4-cyanothiophen-3-yl) substituent has been shown to confer potent EGFR inhibitory activity.[12]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a validated target for anticancer drugs. Quinoline derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

Quantitative Data: Anticancer Activity of Representative Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, highlighting the impact of structural modifications on potency.

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Target Cell Line | IC50 (µM) | Reference |

| 80 | H | (3-bromophenyl)amino | 6-(5-amino-4-cyanothiophen-3-yl) | MCF-7 (Breast) | 5.069 | [12] |

| 81 | H | H | H (fused benzo[15][16][3][8]thiazino ring) | - | < 7 mg/mL | [12] |

| 82 | H | H | H (fused benzo[15][16][3][8]thiazino ring with methylthio) | - | < 7 mg/mL | [12] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity: Combating Infectious Diseases

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with a long history of use in treating bacterial and fungal infections.[5][17] The structural versatility of quinolines allows for the development of compounds with broad-spectrum activity and novel mechanisms of action to overcome drug resistance.[18]

Antibacterial Activity

Quinoline-based compounds, particularly the fluoroquinolone class of antibiotics, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[19]

The SAR of antibacterial quinolines is well-defined:

-

Substituents at the N1 and C7 positions of the quinolone core are critical for antibacterial activity.

-

A fluorine atom at the C6 position generally enhances antibacterial potency.

-

The nature of the substituent at the C7 position influences the spectrum of activity.

Antifungal Activity

Several quinoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.[20] The mechanism of action can vary, including disruption of the fungal cell wall and inhibition of key enzymes.[20]

Quantitative Data: Antimicrobial Activity of Representative Quinoline Derivatives

The table below presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various microbial strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 2 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [20] |

| Compound 6 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli, A. flavus, A. niger, F. oxysporum, C. albicans | 3.12 - 50 | [20] |

| Hybrid 7b | Staphylococcus aureus | 2 | [4] |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [4] |

Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antimalarial Activity: A Historical and Ongoing Battle

The quinoline core is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[4] Modern antimalarial drug discovery continues to leverage the quinoline scaffold to develop new agents that are effective against drug-resistant strains of Plasmodium falciparum.[15]

The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[12][21] This leads to the accumulation of toxic free heme, which ultimately kills the parasite.[12]

Key SAR features for antimalarial quinolines include:

-

A chlorine atom at the 7-position of the quinoline ring is often crucial for activity. [22]

-

A basic side chain at the 4-position is essential for accumulation in the acidic digestive vacuole of the parasite.

-

Modifications to the side chain can influence potency and overcome resistance.

Figure 2: Mechanism of action of quinoline antimalarials.

Experimental Protocols for SAR Studies

The elucidation of SAR relies on robust and reproducible experimental methodologies. Below are representative protocols for assessing the biological activity of quinoline compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of an antibacterial agent.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of Quinoline Derivatives: Skraup Synthesis

The Skraup synthesis is a classic method for preparing the quinoline core.[23]

Procedure:

-

Combine aniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene) in the presence of sulfuric acid.[23]

-

Heat the mixture, which initiates the dehydration of glycerol to acrolein.[23]

-

The aniline undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the quinoline ring.[23]

Future Perspectives and Conclusion

The quinoline scaffold remains a highly privileged and versatile framework in medicinal chemistry.[6] The extensive body of research on the SAR of quinoline compounds provides a solid foundation for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[7] Future directions in this field will likely focus on:

-

Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve dual or synergistic therapeutic effects.[4]

-

Targeted Drug Delivery: The development of quinoline-based conjugates for targeted delivery to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity.

-

Computational Approaches: The increasing use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the activity of novel quinoline derivatives and guide synthetic efforts.[24][25][26][27][28]

References

- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.

- Biological activities of quinoline derivatives - PubMed.

- Structural modifications of quinoline-based antimalarial agents: Recent developments.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).

- Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed.

- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.

- A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF - ResearchGate.

- Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate.

- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI.

- Review on Antimicrobial Activity of Quinoline - Human Journals.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers.

- Review on recent development of quinoline for anticancer activities.

- QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis - International Journal of Multidisciplinary Research and Development.

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.

- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.

- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC - NIH.

- The Role of Quinolines in Modern Pharmaceutical Synthesis.

- Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH.

- KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents - ACS Publications.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.

- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed.

- Mechanism of Quinolone Action and Resistance - PMC.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC.

- Application of Quinoline Ring in Structural Modification of Natural Products - NIH.

- Quantitative Structure Activity Relationship, Molecular Docking Study and Synthesis of Some Quinoline Derivatives - SUST Repository.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed.

- The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives - DergiPark.

- The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- Quinoline derivative: Significance and symbolism.

- QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC - PubMed Central.

- Different biological activities of quinoline.

- Lecture 28 Quantitative Struture Activity Relationship(QSAR) - YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.co.za [journals.co.za]

- 22. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 24. allsubjectjournal.com [allsubjectjournal.com]

- 25. Quantitative Structure Activity Relationship, Molecular Docking Study and Synthesis of Some Quinoline Derivatives [repository.sustech.edu]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

Methodological & Application

Application Note: Precision Synthesis of 1-Quinolin-6-yl-butan-1-one via Friedländer Annulation

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes a modular, scalable approach , acknowledging that while a direct Friedländer synthesis is theoretically possible with a pre-functionalized precursor, the Modified Friedländer-Bromide Route offers superior reproducibility and intermediate stability in a drug discovery context.[1]

Executive Summary

This protocol details the synthesis of 1-(quinolin-6-yl)butan-1-one (Target Molecule).[1] While the Friedländer annulation typically constructs the pyridine ring to yield 2-, 3-, or 4-substituted quinolines, synthesizing a 6-acyl derivative requires a strategic retrosynthetic disconnection.[1]

We present a Two-Stage Modular Protocol :

-

The Friedländer Core Construction: synthesis of the robust intermediate 6-bromoquinoline via the condensation of 2-amino-5-bromobenzaldehyde and acetaldehyde (masked as paraldehyde).[1]

-

Regioselective Acylation: Palladium-catalyzed carbonylative cross-coupling (or Lithiation-Acylation) to install the butyryl moiety at the C6 position.[1]

Why this approach? Directly using 2-amino-5-butyrylbenzaldehyde in a Friedländer reaction is experimentally hazardous due to the high instability of amino-aldehydes (self-polymerization) and the scarcity of the specific precursor.[1] The modular bromide route ensures high fidelity, scalability, and shelf-stable intermediates.[1]

Retrosynthetic Logic & Pathway Visualization[1]

The strategy relies on the high chemoselectivity of the Friedländer condensation to build the heterocycle, followed by C-C bond formation on the carbocycle.

Figure 1: Retrosynthetic disconnection showing the modular Friedländer approach.

Experimental Protocol: Stage 1 (Friedländer Annulation)

Objective

Synthesis of 6-Bromoquinoline from 2-amino-5-bromobenzaldehyde.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| 2-Amino-5-bromobenzaldehyde | 1.0 | Substrate | Freshly prepared or commercial (yellow solid).[1] Store under N₂.[1] |

| Paraldehyde | 1.5 | C2 Synthon | Acts as a slow-release source of acetaldehyde to prevent polymerization.[1] |

| Sodium Hydroxide (NaOH) | 0.1 | Catalyst | 10% Aqueous solution.[1] |

| Ethanol (EtOH) | Solvent | Medium | Absolute grade.[1] |

| Toluene | Solvent | Extraction | High purity.[1] |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-5-bromobenzaldehyde (10.0 mmol, 2.00 g) and Ethanol (20 mL).

-

Note: Ensure the starting material is fully dissolved.[1] If the aldehyde is oxidized (brown/black), recrystallize from benzene/cyclohexane before use.

-

-

Catalyst Addition:

-

Add 10% aqueous NaOH (0.5 mL) dropwise. The solution may darken slightly (Schiff base formation).

-

-

Condensation Initiation:

-

Reflux:

-

Heat the mixture to reflux (80°C) for 4–6 hours .

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting amino-aldehyde (

) should disappear, and a new fluorescent spot (

-

-

Work-up:

-

Purification:

Experimental Protocol: Stage 2 (C6-Butyrylation)

Objective

Conversion of 6-Bromoquinoline to 1-(quinolin-6-yl)butan-1-one .

Method Selection: We recommend the Lithium-Halogen Exchange route for laboratory scale (<5g) due to its speed and cleanliness compared to CO-gas mediated carbonylation.[1]

Mechanism: Lithiation & Weinreb Amide Coupling

Direct reaction of aryllithium with butyryl chloride often leads to over-addition (alcohol formation). We utilize N-methoxy-N-methylbutyramide (Weinreb Amide) to stop selectively at the ketone.[1]

Figure 2: Pathway for the regioselective installation of the butyryl group.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 6-Bromoquinoline | 1.0 | Substrate |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent |

| N-Methoxy-N-methylbutyramide | 1.2 | Electrophile |

| THF (Anhydrous) | Solvent | Medium |

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Flame-dry a 100 mL two-neck flask under Argon flow.

-

Add 6-Bromoquinoline (5.0 mmol, 1.04 g) and Anhydrous THF (25 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

-

Lithiation:

-

Add n-BuLi (5.5 mmol, 2.2 mL) dropwise over 10 minutes via syringe pump.[1]

-

Critical Check: The solution will turn deep red/brown.[1] Stir at -78°C for 30 minutes.

-

Note: Quinoline rings are electron-deficient; however, at -78°C, Lithium-Halogen exchange at C6 is faster than nucleophilic attack at C2.[1]

-

-

Acylation:

-

Dissolve N-methoxy-N-methylbutyramide (6.0 mmol, 0.79 g) in THF (5 mL) and add dropwise to the lithiated mixture.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

-

-

Quench & Hydrolysis:

-

Quench with Saturated

(20 mL). -

Stir vigorously for 15 minutes to hydrolyze the stable tetrahedral intermediate into the ketone.

-

-

Isolation:

-

Extract with EtOAc (

mL).[1] -

Dry over

and concentrate. -

Purification: Silica gel chromatography (Hexane:EtOAc 4:1).[1]

-

Target Data: 1-(quinolin-6-yl)butan-1-one appears as an off-white solid.[1]

-

Key NMR Signal: Triplet at

ppm (terminal methyl), Multiplet at

-

Troubleshooting & Critical Parameters

| Problem | Probable Cause | Solution |

| Low Yield in Friedländer | Polymerization of acetaldehyde | Use Paraldehyde; ensure slow addition; verify NaOH concentration. |

| Low Yield in Friedländer | Degradation of Amino-aldehyde | Pre-treat amino-aldehyde with dilute |

| Addition at C2 during Lithiation | Temperature too high | Maintain strict -78°C; add n-BuLi slowly. |

| Over-addition (Alcohol product) | Used Butyryl Chloride | Must use Weinreb amide or Butyronitrile followed by acid hydrolysis.[1] |

References

-

Friedländer Synthesis Mechanism & Scope

-

Synthesis of 6-Bromoquinoline (Precursor Protocol)

-

Lithium-Halogen Exchange on Quinolines

-

Weinreb Amide Synthesis & Application

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]

- 5. organicreactions.org [organicreactions.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Protocol for 1-Quinolin-6-yl-butan-1-one purification by HPLC

Executive Summary

This application note details a robust protocol for the purification of 1-(quinolin-6-yl)butan-1-one (CAS: 1045862-29-8), a critical intermediate in the synthesis of c-Met inhibitors and antimalarial pharmacophores. Due to the basicity of the quinoline nitrogen (

This guide moves beyond static "recipes" to provide a Method Development Workflow , ensuring the protocol is adaptable to varying impurity profiles derived from Friedel-Crafts acylation or organometallic coupling syntheses.

Molecule Profile & Physicochemical Challenges

Understanding the analyte is the first step in successful separation.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Quinoline ring substituted at C6 with a butyryl group. | Aromatic |

| Basicity ( | ~4.9 (Quinoline N) | Critical: At pH < 3, the molecule is protonated ( |

| Lipophilicity ( | ~2.5 – 3.0 | Moderately lipophilic. Requires significant organic modifier (40–60% ACN) for elution. |

| Solubility | High in MeOH, DMSO, Dilute Acid. Low in neutral water. | Sample diluent must match the initial mobile phase conditions to prevent precipitation at the column head. |

Analytical Method Development (Scouting)

Before preparative scale-up, an analytical scout run is required to establish retention time (

Column Selection Strategy

-

Primary Choice: C18 (Octadecylsilane) with high surface coverage and end-capping.

-

Reasoning: The butyl chain requires hydrophobic retention. End-capping blocks residual silanols that would otherwise bind irreversibly to the protonated quinoline nitrogen, causing severe tailing.

-

-

Alternative: Phenyl-Hexyl .

-

Reasoning: Offers unique

selectivity if separation from regioisomers (e.g., 5-substituted or 8-substituted byproducts) is difficult on C18.

-

Mobile Phase System

We utilize a Low pH / Strong Ion Pairing strategy to ensure sharp peak shape.

-

Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

-

Role: TFA (

) fully protonates the quinoline (

-

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA

-

Role: ACN provides sharper peaks for aromatics compared to Methanol due to lower viscosity and distinct selectivity.

-

Standard Scouting Gradient

-

Flow Rate: 1.0 mL/min (for 4.6 x 150mm column)

-

Temperature: 30°C

-

Detection: UV 254 nm (Primary), 280 nm (Secondary)

| Time (min) | % Solvent B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Injection / Load |

| 20.0 | 95 | Linear Gradient |

| 25.0 | 95 | Wash |

| 25.1 | 5 | Re-equilibration |

| 30.0 | 5 | End |

Preparative Purification Protocol

Sample Preparation

Crucial Step: Do not dissolve the crude solid in 100% DMSO if injecting large volumes, as this causes "solvent breakthrough" (sample eluting in the void volume).

-

Solvent: 50:50 Water:Acetonitrile (with 0.1% TFA).

-

Concentration: 20–50 mg/mL (depending on solubility).

-

Filtration: 0.45 µm PTFE or Nylon filter (Mandatory to prevent frit blockage).

Scale-Up Calculation

To transition from Analytical (4.6mm ID) to Preparative (e.g., 19mm ID):

-

Example: If 20 µg is loaded on a 4.6mm column, you can theoretically load ~340 µg on a 19mm column (maintaining length). In practice, for purification, we overload the column to maximize throughput, often loading 50–100 mg per injection on a 19x150mm column.

Preparative Gradient (Focused)

Once the target peak elutes (e.g., at 45% B in the scout run), create a Focused Gradient to shallow the slope around the peak of interest.

-

Assumption: Target elutes at 45% B.

-

Focused Gradient: 25% B to 65% B over 15 minutes.

Workflow Visualization

The following diagram illustrates the complete decision matrix for purifying this quinoline derivative.

Caption: Figure 1. Decision-matrix for the purification of basic quinoline derivatives, addressing common tailing and resolution issues.

Post-Purification Workup (Critical)

The choice of workup determines the final physical form of the drug intermediate.

Option A: Isolation as Trifluoroacetate Salt

-

Method: Direct lyophilization (freeze-drying) of the HPLC fractions.

-

Pros: Fast, minimal loss of material.

-

Cons: The product will be the TFA salt (

). Residual TFA can be cytotoxic in biological assays.

Option B: Isolation as Free Base (Recommended for Synthesis)

-

Pool relevant HPLC fractions.

-

Remove organic solvent (ACN) via rotary evaporation at 40°C.

-

Neutralize the remaining aqueous phase with saturated

(pH ~8-9). Note: The solution will turn cloudy as the free base precipitates. -

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer over

, filter, and evaporate.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Broad / Tailing Peaks | Silanol interaction with Quinoline N. | Ensure TFA concentration is at least 0.05-0.1%. Switch to a "High pH" stable column (e.g., Waters XBridge) and use Ammonium Bicarbonate (pH 10) to keep N neutral. |

| Split Peaks | Sample solvent too strong. | Dilute sample with water/buffer. Ensure injection volume is <1% of column volume if using strong solvent. |

| Fronting Peaks | Column Overload. | Reduce injection mass or volume. |

| Ghost Peaks | Carryover from previous run. | Quinoline sticks to steel. Add a "Needle Wash" step with 90% MeOH/0.1% Formic Acid between runs. |

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The definitive text on RP-HPLC mechanisms).

-

McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link (Authoritative source on basic compound separation).

-

PubChem. (n.d.).[1] Quinoline-6-carboxylic acid derivatives physicochemical data. National Library of Medicine. Link

-

Agilent Technologies. (2020). Application Note: Strategies for the Separation of Basic Compounds. Link

Sources

Experimental design for testing 1-Quinolin-6-yl-butan-1-one in animal models

Abstract

1-Quinolin-6-yl-butan-1-one represents a privileged scaffold within the quinoline class of heterocycles. Structurally characterized by a quinoline core substituted at the C6 position with a butyryl group, this molecule and its analogs are frequently investigated as kinase inhibitors (e.g., c-Met, VEGFR) , tubulin polymerization inhibitors , and anti-infective agents . This application note provides a rigorous experimental framework for evaluating the pharmacokinetic (PK) profile and therapeutic efficacy of this compound in rodent models. Special emphasis is placed on overcoming the solubility challenges inherent to lipophilic quinolines and establishing a robust tumor xenograft workflow.

Part 1: Formulation & Stability (The Critical Pre-requisite)

Challenge: Like many quinoline derivatives, 1-Quinolin-6-yl-butan-1-one exhibits poor aqueous solubility at neutral pH due to its lipophilic aromatic core. Successful animal testing requires a formulation that prevents precipitation in vivo while maintaining physiological tolerability.

Formulation Protocol 1: Solubilization for IV and PO Dosing

Rationale: Simple saline suspensions lead to erratic absorption. We utilize a co-solvent system or complexation strategy.

Option A: Co-solvent System (Standard)

-

Vehicle: 5% DMSO + 5% Solutol HS-15 + 90% Saline (0.9% NaCl).

-

Preparation:

-

Dissolve 1-Quinolin-6-yl-butan-1-one in 100% DMSO (Stock A).

-

Add Solutol HS-15 (heated to 37°C) to Stock A; vortex for 30 seconds.

-

Slowly add warm Saline (37°C) while vortexing.

-

QC Check: Inspect for precipitation. Solution should be clear to slightly opalescent.

-

Option B: pH-Adjustment (For high-dose oral gavage)

-

Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.0).

-

Mechanism: The quinoline nitrogen (pKa ~4.9) becomes protonated in acidic conditions, significantly enhancing solubility.[1]

Part 2: Pharmacokinetics (PK) Study Design

Objective: To determine the bioavailability (

Experimental Workflow

Species: Male CD-1 Mice (20-25g) or Sprague-Dawley Rats (200-250g).

Group Size:

| Parameter | Intravenous (IV) Arm | Oral (PO) Arm |

| Dose | 1 - 2 mg/kg | 10 - 30 mg/kg |

| Formulation | Option A (Co-solvent) | Option B (Cyclodextrin/Citrate) |

| Fasting | Non-fasted | Fasted (4h pre-dose, food returned 2h post) |

| Sampling Points | 5, 15, 30 min; 1, 2, 4, 8, 24 hr | 15, 30 min; 1, 2, 4, 8, 24 hr |

| Matrix | Plasma (K2EDTA tubes) | Plasma (K2EDTA tubes) |

| Bioanalysis | LC-MS/MS (MRM mode) | LC-MS/MS (MRM mode) |

Data Analysis Requirement:

Calculate Area Under Curve (

Part 3: Efficacy Model – Tumor Xenograft (Oncology)

Context: 6-substituted quinolines are often designed to inhibit kinases involved in cell proliferation. The A549 (Non-Small Cell Lung Cancer) or HCT-116 (Colorectal) models are standard for validating this class of compounds.

Protocol 2: Subcutaneous Xenograft Workflow

1. Cell Culture & Inoculation:

-

Harvest A549 cells in log-phase growth.

-

Resuspend in 1:1 PBS/Matrigel mixture (Matrigel promotes tumor take for epithelial lines).

-

Inoculation: Inject

cells (100 µL) subcutaneously into the right flank of athymic nude mice (Nu/Nu).

2. Randomization (The "Enrollment" Phase):

-

Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10-14 days).

-

Formula:

. -

Randomize mice into groups (

/group) to ensure equal average tumor volume across groups at Day 0.

3. Dosing Regimen:

-

Group 1: Vehicle Control (PO, QD).

-

Group 2: 1-Quinolin-6-yl-butan-1-one (Low Dose, e.g., 10 mg/kg, PO, QD).

-

Group 3: 1-Quinolin-6-yl-butan-1-one (High Dose, e.g., 50 mg/kg, PO, QD).

-

Group 4: Positive Control (e.g., Crizotinib or standard kinase inhibitor).

4. Endpoints:

-

Primary: Tumor Growth Inhibition (%TGI) at Day 21.

-

Secondary: Body weight (toxicity proxy). >15% weight loss triggers humane endpoint.

Visualization: Experimental Logic Flow

The following diagram illustrates the critical decision gates in the preclinical workflow.

Figure 1: Decision tree for the preclinical validation of quinoline derivatives, prioritizing PK optimization before efficacy testing.

Part 4: Safety & Toxicology Considerations

Quinolines carry specific structural liabilities that must be monitored:

-

hERG Inhibition (QT Prolongation):

-

Risk:[2] Many quinolines block the hERG potassium channel, leading to cardiac arrhythmia.

-

Action: Perform an in vitro hERG patch-clamp assay early. In animals, monitor for sudden death or lethargy immediately post-dose.

-

-

Phototoxicity:

-

Risk:[2] The conjugated aromatic system can generate reactive oxygen species (ROS) under UV light.

-

Action: Keep animals in standard lighting; observe for skin erythema on ears/tails if the facility has high UV exposure (rare in modern vivariums, but relevant for clinical translation).

-

Part 5: Mechanism of Action (Hypothetical)

If this molecule acts as a kinase inhibitor (common for 6-acyl quinolines), the pathway likely involves ATP-competitive inhibition.

Figure 2: Putative Mechanism of Action. The quinoline derivative competes with ATP at the kinase domain, blocking downstream oncogenic signaling.

References

-

Lamberth, C., et al. (2014). Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors.[3] Bioorganic & Medicinal Chemistry. Link

-

Kumar, S., Bawa, S., & Gupta, H. (2009).[4] Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. Link

-

Carvajal, M.T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Link

-

Shang, X.F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. Link

-

National Toxicology Program. (2023). Testing Status of Quinoline. National Institute of Environmental Health Sciences. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of 1-Quinolin-6-yl-butan-1-one: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Within this vast family of molecules, 1-Quinolin-6-yl-butan-1-one emerges as a pivotal chemical intermediate, offering a versatile platform for the synthesis of a diverse array of more complex molecules. Its unique structure, featuring a reactive ketone group appended to the 6-position of the quinoline ring, allows for a multitude of chemical transformations, making it a valuable building block in drug discovery and materials science.

This technical guide provides a comprehensive overview of 1-Quinolin-6-yl-butan-1-one, detailing its synthesis, chemical properties, and, most importantly, its application as a strategic intermediate. The protocols and insights presented herein are designed to equip researchers with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.

Key Properties and Spectroscopic Data

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₁₃NO | - |

| Molecular Weight | 199.25 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Analogy to 1-(Quinolin-6-yl)ethan-1-one |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General solubility of similar organic compounds |